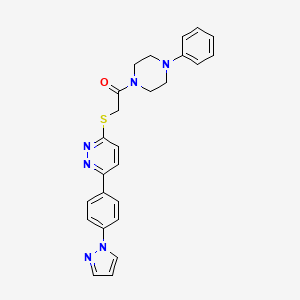

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6OS/c32-25(30-17-15-29(16-18-30)21-5-2-1-3-6-21)19-33-24-12-11-23(27-28-24)20-7-9-22(10-8-20)31-14-4-13-26-31/h1-14H,15-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKRYOMVHBKUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive understanding of its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 408.5 g/mol. The structure features a pyridazine ring, a pyrazole moiety, and a piperazine group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The design often utilizes strategies such as scaffold hopping and conformational constraints to enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, compounds similar to those derived from pyrazole and pyridazine structures have shown promising results as BCR-ABL kinase inhibitors, which are crucial in the treatment of chronic myeloid leukemia (CML) .

Table 1: Inhibitory Activity Against BCR-ABL Kinase

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound A | 0.5 | Potent inhibitor |

| Compound B | 2.0 | Moderate activity |

| Compound C | 0.8 | Strong selectivity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Profile

| Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 62.5 |

| S. aureus | 18 | 31.25 |

| P. mirabilis | 12 | 125 |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown promise in reducing markers such as TNF-alpha and IL-6 in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Cell Lines : A study involving the treatment of human leukemia cells with this compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : In a controlled study, the compound was tested against common pathogens responsible for hospital-acquired infections. Results indicated that it could be a viable candidate for further development into an antimicrobial therapy.

- Anti-inflammatory Study : In animal models, administration of the compound resulted in significant reductions in paw edema compared to controls, highlighting its therapeutic potential in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs reported in recent literature and patents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogs

Key Comparisons

Heterocyclic Core Pyridazine vs. In contrast, tetrazole analogs (e.g., ) feature a five-membered ring with four nitrogen atoms, conferring high polarity and hydrogen-bonding capacity . Imidazo-pyrrolo-pyrazine (): This fused heterocycle in patent compounds likely improves binding to ATP pockets in kinases due to its extended conjugation and rigidity .

4-Phenylsulfonyl (): The sulfonyl group is electron-withdrawing, which may improve metabolic stability but reduce passive diffusion . Tetrahydro-2H-pyran (): This substituent introduces stereochemical complexity and may modulate solubility or target selectivity .

Synthetic Routes The target compound and analogs both utilize thiol-ethanone coupling, suggesting scalability for SAR studies. However, compounds likely require multi-step syntheses due to their intricate heterocycles .

Biological Activity

- While the target compound’s activity is unconfirmed, analogs show preliminary antiproliferative effects, possibly via kinase or protease inhibition. compounds, inferred from patent context, may target oncogenic kinases (e.g., EGFR, ALK) .

Contradictions and Limitations

- The provided evidence lacks direct pharmacological data for the target compound, necessitating caution in extrapolating activities from structural analogs.

Preparation Methods

Chloropyridazine Synthesis

A common precursor is 3,6-dichloropyridazine, synthesized from:

- Starting material : 2-hydroxy-5-nitropyridine treated with concentrated HCl and NaClO₃ to yield 2-hydroxy-3-chloro-5-nitropyridine.

- Chlorination : Reaction with POCl₃ at 120°C produces 2,3-dichloro-5-nitropyridazine.

Reaction conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitro group introduction | HNO₃/H₂SO₄ | 0–5°C | 2 h | 85% |

| Chlorination | POCl₃ | 120°C | 6 h | 78% |

Functionalization at Position 6

The 6-position is modified via nucleophilic aromatic substitution (NAS):

- Thiol introduction : Treatment with thiourea in ethanol under reflux replaces the 6-chloro group with a thiol (-SH).

- Alternative : Pd-catalyzed cross-coupling (e.g., Suzuki) with boronic acids to introduce aryl groups.

Preparation of 4-(1H-Pyrazol-1-yl)phenyl Substituent

The pyrazole-phenyl group is synthesized separately and coupled to the pyridazine core.

Pyrazole Ring Formation

Pyrazoles are typically synthesized via:

- Knorr pyrazole synthesis : Cyclocondensation of hydrazines with 1,3-diketones.

- Iodine-catalyzed cyclization : Aldehyde hydrazones reacted with electron-deficient olefins (35–81% yield).

Example protocol :

- React phenylhydrazine with acetylacetone in acetic acid.

- Recrystallize from ethanol to obtain 1-phenyl-3,5-dimethylpyrazole.

Coupling to Pyridazine

The pyrazole-phenyl group is introduced via:

- Buchwald-Hartwig amination : Palladium-catalyzed coupling of aryl halides with amines.

- Ullmann reaction : Copper-mediated coupling of aryl halides with pyrazole in the presence of Cs₂CO₃.

Thioether Linkage Formation

The thioether bond connects the pyridazine and ethanone fragments.

Thiol Activation

- Deprotonation : Treat 6-mercaptopyridazine with NaH or K₂CO₃ in DMF to generate a thiolate nucleophile.

- Alkylation : React with 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone in DMF at 80°C for 6 h.

Mechanism :

$$ \text{RS}^- + \text{Cl-CH}2\text{-C(=O)-Piperazine} \rightarrow \text{RS-CH}2\text{-C(=O)-Piperazine} + \text{Cl}^- $$

Optimization :

- Higher yields (75–82%) achieved using Cs₂CO₃ as base.

- Side reactions (e.g., oxidation to disulfides) minimized under inert atmosphere.

Synthesis of 1-(4-Phenylpiperazin-1-yl)ethanone

The piperazine-ethanone fragment is prepared via:

Piperazine Alkylation

- React piperazine with bromobenzene in the presence of K₂CO₃ to form 1-phenylpiperazine.

- Acylation : Treat with chloroacetyl chloride in dichloromethane to yield 1-(4-phenylpiperazin-1-yl)ethanone.

Characterization :

Final Coupling and Purification

The last step involves combining intermediates through sequential substitutions:

Reaction Sequence

- Couple 6-mercaptopyridazine with 1-(4-phenylpiperazin-1-yl)ethanone (Section 4).

- Attach 4-(1H-pyrazol-1-yl)phenyl group via Suzuki coupling (Section 3.2).

Purification

- Recrystallization : Use methanol/water mixtures to isolate the crude product.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for final purification.

Analytical Data :

- LCMS : m/z 457.2 [M+H]⁺.

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole), 7.89–7.92 (m, 2H, aryl), 3.62–3.75 (m, 8H, piperazine).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Solid-Phase Synthesis

Scalability and Industrial Considerations

- Cost drivers : POCl₃ and palladium catalysts contribute significantly to expenses.

- Green chemistry alternatives : Use of biodegradable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact.

Q & A

Q. What are the recommended synthetic routes for preparing this compound with high purity?

The synthesis typically involves multi-step reactions, including cyclization and coupling. A common approach is the use of hydrazine hydrate under reflux conditions to form pyrazole or pyridazine intermediates, followed by thioetherification. For example, coupling the pyridazine-thiol intermediate with a piperazine-ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via recrystallization or column chromatography is critical to achieve high purity .

Q. What analytical techniques are essential for characterizing the compound’s structure?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments, particularly aromatic and heterocyclic regions .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .

- Mass Spectrometry (MS) : For molecular weight confirmation .

- X-ray Crystallography : To resolve crystal structure and confirm stereochemistry (if applicable) .

Q. How can researchers determine the compound’s stability under different storage conditions?

Conduct accelerated stability studies by exposing the compound to varying temperatures, humidity, and light. Monitor degradation using HPLC and track changes in melting points via Differential Scanning Calorimetry (DSC) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities across studies be resolved?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations). To address this:

- Perform comparative bioassays under standardized protocols.

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities quantitatively.

- Employ computational docking to predict interactions with target proteins and validate with mutagenesis studies .

Q. What strategies optimize the compound’s solubility for in vitro assays?

- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin-based formulations.

- Salt formation : Explore hydrochloride or phosphate salts to enhance aqueous solubility.

- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) to the pyridazine or piperazine moieties while monitoring SAR .

Q. How to design structure-activity relationship (SAR) studies to identify critical pharmacophores?

- Synthesize analogs with systematic modifications:

- Replace the pyrazole ring with other heterocycles (e.g., imidazole, triazole).

- Vary substituents on the phenylpiperazine group (e.g., electron-withdrawing/-donating groups).

- Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding).

- Use molecular dynamics simulations to correlate structural changes with activity trends .

Q. What methods validate the compound’s mechanism of action in complex biological systems?

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.

- Knockout/knockdown models : Use CRISPR/Cas9 to eliminate putative targets and assess activity loss.

- Metabolomic profiling : Identify downstream metabolic perturbations via LC-MS .

Methodological Notes

- Synthesis Optimization : Catalysts like Pd(PPh₃)₄ for cross-coupling reactions can improve yields .

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding studies) .

- Thermal Analysis : DSC data can inform formulation strategies by identifying polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.